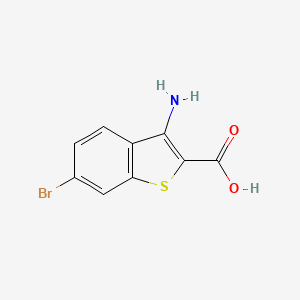

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid: is a heterocyclic compound that features a benzothiophene core with amino, bromo, and carboxylic acid functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-1-benzothiophene-2-carboxylic acid typically involves the bromination of benzothiophene derivatives followed by amination and carboxylation. One common method includes the use of microwave-assisted synthesis, which enhances reaction efficiency and reduces reaction time .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The amino and bromo groups on the benzothiophene ring can undergo various substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzothiophene core.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives .

Aplicaciones Científicas De Investigación

Overview

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic compound characterized by a benzothiophene core, featuring amino, bromo, and carboxylic acid functional groups. This unique structure endows the compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry, biology, and materials science.

Medicinal Chemistry

This compound has been identified as a valuable building block in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications. Its structural properties allow for modifications that can enhance biological activity.

Key Areas of Focus:

- Kinase Inhibitors: The compound is being explored as a potential inhibitor for various kinases involved in cancer progression. Kinase inhibitors are crucial in the treatment of cancers due to their role in cell signaling pathways that regulate cell growth and survival.

- Antimicrobial Activity: Preliminary studies indicate promising antimicrobial properties against a range of bacterial strains, suggesting its utility in developing new antibiotics .

- Antifungal Properties: Research shows that this compound may inhibit pathogenic fungi by disrupting their cellular processes.

The biological activity of this compound is attributed to its interaction with biological targets such as enzymes and receptors. The amino group facilitates hydrogen bonding, which can influence enzyme activity or receptor binding, while the bromine atom enhances lipophilicity, improving cell membrane permeability.

Biological Effects:

- Anticancer Properties: Studies have shown that this compound can induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators. Its ability to inhibit key signaling pathways involved in tumor progression has been highlighted as a promising avenue for further research .

Antimicrobial Study

A study demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential for developing new antimicrobial agents based on this compound's structure.

Anticancer Research

In vitro tests on various cancer cell lines, including breast and lung cancer models, indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. Molecular docking studies have provided insights into how this compound binds to target proteins involved in cancer progression .

Mechanistic Insights

Research has utilized molecular docking studies to elucidate binding interactions between this compound and target proteins. These insights support its potential as a lead compound for drug development aimed at cancer therapies .

Mecanismo De Acción

The mechanism of action of 3-amino-6-bromo-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins .

Comparación Con Compuestos Similares

- 3-Amino-1-benzothiophene-2-carbonitrile

- 3-Bromo-1-benzothiophene

- 3-Amino-2-substituted benzothiophenes

Comparison: 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is unique due to the presence of both amino and bromo groups on the benzothiophene ring, which allows for a diverse range of chemical reactions and applications. Its carboxylic acid group also enhances its solubility and reactivity compared to similar compounds .

Actividad Biológica

Overview

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiophene family, characterized by a fused benzene and thiophene ring structure. The presence of an amino group and a bromine atom at specific positions on the ring enhances its reactivity and biological interactions. Research has indicated that this compound may exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The amino group can participate in hydrogen bonding, potentially influencing enzyme activity or receptor binding. The bromine atom may enhance the lipophilicity of the compound, improving its cell membrane permeability and bioavailability. Additionally, the carboxylic acid functional group can facilitate ionic interactions with charged biological targets.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antifungal Activity

The antifungal activity of this compound has also been explored. Research indicates that it may inhibit the growth of pathogenic fungi by interfering with their cellular processes. The specific mechanism is still under investigation but may involve targeting fungal enzymes critical for cell wall integrity or metabolic function.

Anticancer Properties

The anticancer potential of this compound has garnered attention in recent studies. Preliminary findings suggest that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Its ability to inhibit key signaling pathways involved in tumor progression, such as PI3K/Akt/mTOR, has been highlighted as a promising avenue for further research.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the presence of both an amino group and a bromine atom contributes uniquely to the biological activity profile of this compound. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | Methyl ester group; similar core structure | Antimicrobial, anticancer |

| Methyl 3-amino-6-chloro-1-benzothiophene-2-carboxylate | Chlorine instead of bromine; altered reactivity | Reduced anticancer activity |

| Methyl 3-amino-1-benzothiophene-2-carboxylate | Lacks bromine; different reactivity | Lower antimicrobial potency |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the antimicrobial effects demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Research : In a recent investigation, this compound was tested on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.

- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how this compound binds to target proteins involved in cancer progression, supporting its role as a potential lead compound for drug development.

Propiedades

IUPAC Name |

3-amino-6-bromo-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNYXZSJRIHLMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.